molecular formula C11H13NO3S B1441444 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid CAS No. 1334148-77-4

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid

Cat. No. B1441444
CAS RN: 1334148-77-4
M. Wt: 239.29 g/mol
InChI Key: QKMBIOAOPNQEAH-UHFFFAOYSA-N
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Description

“1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid”, also known as MOTP, is a chemical compound. It has the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol .


Synthesis Analysis

The synthesis of piperidine derivatives, like MOTP, is a significant area of research in organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of MOTP consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and a sulfur atom .


Chemical Reactions Analysis

Piperidine derivatives, like MOTP, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

MOTP is a powder at room temperature . It has a molecular weight of 239.29 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of medicinal chemistry. The thiophene and piperidine rings present in this compound make it a valuable precursor for synthesizing a wide range of heterocyclic compounds. These synthesized structures can exhibit diverse biological activities and are often explored for their pharmacological potential .

Development of Antimicrobial Agents

The structural complexity of this compound allows for the synthesis of derivatives with potential antimicrobial properties. By modifying the thiophene and piperidine moieties, researchers can develop new antimicrobial agents that can be tested against various bacterial strains, potentially leading to the discovery of new antibiotics .

Anti-Inflammatory Applications

Compounds containing piperidine rings have been associated with anti-inflammatory properties. As such, derivatives of 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid could be synthesized and evaluated for their efficacy in reducing inflammation, which could have implications in treating conditions like arthritis or asthma .

Antitumor Activity

The piperidine moiety is a common feature in many antitumor agents. Researchers can leverage the core structure of this compound to create novel derivatives that can be screened for antitumor activity, contributing to the ongoing search for more effective cancer treatments .

Neuropharmacological Research

Piperidine derivatives are known to cross the blood-brain barrier, making them of particular interest in neuropharmacology. This compound could serve as a starting point for developing new neuroactive drugs that target central nervous system disorders such as Alzheimer’s disease, Parkinson’s disease, or depression .

Analgesic Drug Development

The piperidine ring is also a feature of many analgesic drugs. Derivatives of this compound could be synthesized and tested for their pain-relieving properties. This could lead to the development of new analgesics that are more effective or have fewer side effects than currently available medications .

Future Directions

The future directions of research on MOTP and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-methyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-12-9(13)5-4-7(11(14)15)10(12)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMBIOAOPNQEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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